molecular formula C9H7NOS2 B13508944 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13508944
M. Wt: 209.3 g/mol
InChI Key: BKUIXJQAQGFQOV-UHFFFAOYSA-N
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Description

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a high-purity chemical compound offered for research and development purposes. This molecule integrates two privileged heterocyclic structures—thiophene and thiazole—into a single, versatile scaffold. The thiazole ring is a common feature in pharmaceuticals and bioactive molecules due to its aromaticity and the presence of nitrogen and sulfur heteroatoms, which allow it to participate in diverse donor-acceptor and nucleophilic reactions . Similarly, the 3-methylthiophene moiety is a significant building block in medicinal and materials chemistry . The reactive carbaldehyde group at the 5-position of the thiazole ring makes this compound a highly valuable synthetic intermediate, enabling further derivatization through condensation, oxidation, or reduction reactions to create larger molecular libraries for screening. The specific research value of this compound lies in its potential as a precursor for synthesizing novel heterocyclic systems. Such derivatives are often explored for various biological activities, including as potential therapeutic agents. Researchers can utilize this aldehyde to synthesize thiazole-containing compounds like thiazolidines or other fused heterocycles, which are frameworks found in molecules with a range of pharmacological properties . The exact mechanism of action and primary research applications for this specific compound are areas for ongoing investigation, and researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for chemical synthesis and analysis in a controlled laboratory environment. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

Molecular Formula

C9H7NOS2

Molecular Weight

209.3 g/mol

IUPAC Name

2-(3-methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C9H7NOS2/c1-6-2-3-12-8(6)9-10-4-7(5-11)13-9/h2-5H,1H3

InChI Key

BKUIXJQAQGFQOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC=C(S2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3-methylthiophene-2-carbaldehyde with a thiazole derivative. One common method is the Knoevenagel reaction, where 3-methylthiophene-2-carbaldehyde is reacted with malononitrile in the presence of a base such as piperidine in ethanol . The reaction mixture is stirred for 1-2 hours and then cooled to room temperature to precipitate the product, which is then filtered and dried.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-carbaldehyde derivatives exhibit diverse properties depending on substituents at position 2. Below is a comparative analysis of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde and its analogs:

Table 1: Structural and Functional Comparison of Thiazole-5-carbaldehyde Derivatives

Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
3-Methylthiophen-2-yl (Target) C₉H₇NOS₂ 209.29 Not reported Potential intermediate for drug synthesis. -
4-Chlorophenyl C₁₀H₆ClNOS 227.68 Not reported Used in medicinal chemistry; halogen enhances reactivity.
2-Fluorophenyl C₁₀H₆FNOS 211.22 Not reported Electron-withdrawing F may improve metabolic stability.
3-Methoxyphenyl C₁₁H₉NO₂S 235.26 Not reported Methoxy group increases solubility; explored in agrochemicals.
3,4-Dimethylphenyl C₁₂H₁₁NOS 217.29 Not reported Methyl groups enhance lipophilicity for membrane penetration.
4-Methylpiperazin-1-yl C₉H₁₃N₃OS 211.28 74.5–76.5 Piperazine moiety may confer CNS activity.
Phenyl C₁₀H₇NOS 189.23 111–113 Simple aryl group; foundational for SAR studies.
4-(Trifluoromethyl)phenyl C₁₂H₈F₃NOS 271.26 131–133 CF₃ group improves bioavailability and binding affinity.

Key Findings:

Electronic Effects :

  • Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) enhance electrophilicity at the carbaldehyde group, facilitating nucleophilic addition reactions. These groups also improve metabolic stability in drug candidates .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase solubility and may modulate interactions with hydrophobic targets .

Biological Relevance :

  • Piperazine-substituted analogs (e.g., 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde) are hypothesized to interact with central nervous system receptors due to the basic nitrogen in piperazine .
  • Halogenated derivatives (e.g., 2-(4-chlorophenyl)-1,3-thiazole-5-carbaldehyde) are common in antimicrobial and anticancer agents due to halogen-mediated DNA intercalation or enzyme inhibition .

Synthetic Utility :

  • The carbaldehyde group enables condensation reactions (e.g., formation of Schiff bases, hydrazones), making these compounds key intermediates for synthesizing larger heterocyclic systems .
  • Thiophene-containing derivatives (e.g., the target compound) may exhibit unique optoelectronic properties, useful in materials science .

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. For instance, the 4-(trifluoromethyl)phenyl derivative (mp 131–133°C) has higher rigidity due to the bulky CF₃ group .

Biological Activity

2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound notable for its structural features, including thiophene and thiazole rings. These components are frequently associated with significant biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is C8H7NOSC_8H_7NOS. Its structure is characterized by:

  • A thiazole ring that contributes to its biological activity.
  • A thiophene moiety , which enhances its electronic properties.
  • An aldehyde functional group , which may play a role in its reactivity and interaction with biological targets.

The biological activity of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde is attributed to its ability to interact with various molecular targets. Preliminary studies suggest it may act by:

  • Inhibiting specific enzymes involved in metabolic pathways.
  • Modulating receptor activity , which can lead to alterations in cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles can effectively inhibit the growth of various bacterial strains. The potential mechanisms include:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of critical metabolic enzymes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehydeEscherichia coli32 µg/mL
Thiazole Derivative AStaphylococcus aureus16 µg/mL
Thiazole Derivative BPseudomonas aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde has been explored through various in vitro studies. The compound has shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells. The findings revealed:

  • An IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM.
  • Induction of apoptosis was confirmed through flow cytometry analysis.

Structure-Activity Relationship (SAR)

The efficacy of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde can be influenced by structural modifications. Key observations include:

  • Substitution Patterns : The presence of electron-donating groups at specific positions enhances activity.
  • Ring Modifications : Alterations to the thiazole or thiophene rings can significantly impact potency and selectivity against cancer cells.

Table 2: Structure-Activity Relationship Insights

ModificationObserved Activity
Methyl group at position 3Increased cytotoxicity
Halogen substitutionEnhanced antimicrobial activity

Q & A

Q. Key Optimization Strategies :

  • Catalyst Loading : 5–10 mol% Pd(PPh₃)₄ for efficient coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclocondensation .
  • Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. Example Reaction Setup :

StepReagents/ConditionsPurposeReference
1Pd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane, 20°CCross-coupling
2α-bromoaldehyde, thioamide, DMF, 60°CThiazole ring formation

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of 2-(3-Methylthiophen-2-yl)-1,3-thiazole-5-carbaldehyde?

Methodological Answer:

  • 1H/13C NMR : Identifies substituent positions via characteristic shifts. For example:
    • Thiophene protons: δ 6.8–7.2 ppm (doublets, J = 3–5 Hz) .
    • Thiazole carbaldehyde: δ 9.8–10.2 ppm (aldehyde proton) .
  • IR Spectroscopy : Confirms aldehyde (C=O stretch: ~1700 cm⁻¹) and thiazole/thiophene rings (C-S/C=C stretches: 650–850 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 224.05 g/mol) .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (95% purity threshold) .

Advanced: How can computational methods like DFT predict the electronic properties or reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Electron Density Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use functionals like B3LYP with 6-311+G(d,p) basis sets .
    • Reactivity Descriptors : Global electrophilicity index (ω) and Fukui functions identify regions prone to electrophilic attack (e.g., aldehyde group) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents to assess stability .

Case Study :
DFT analysis of thiazole-carbaldehyde derivatives reveals enhanced electrophilicity at the aldehyde group, guiding functionalization strategies .

Advanced: What strategies resolve contradictions in reported bioactivity data for thiazole-carbaldehyde derivatives?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
    • Validate results via dose-response curves (IC₅₀ values) .
  • Data Triangulation : Cross-reference with molecular docking (e.g., binding affinity to α-glucosidase) and in vivo models .
  • Meta-Analysis : Compare structural analogs (e.g., fluorophenyl vs. methylthiophene derivatives) to isolate substituent effects .

Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strains or agar diffusion protocols .

Advanced: How does the thiophene-thiazole conjugation influence the compound's photophysical properties?

Methodological Answer:

  • Conformational Analysis :
    • Ring Puckering : Use Cremer-Pople parameters to quantify non-planarity (e.g., θ = 15° for thiophene-thiazole dihedral angle) .
    • π-Conjugation : Extended conjugation reduces HOMO-LUMO gap, as shown by UV-Vis (λmax ~320 nm in ethanol) .
  • TD-DFT Calculations : Predict absorption spectra and charge-transfer transitions .

Basic: What are the best practices for crystallographic characterization of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction :
    • Crystal Growth : Use slow evaporation (e.g., ethanol/chloroform mixtures) .
    • Data Collection : Mercury CSD 2.0 software for structure refinement and void analysis .
  • Validation : Check R-factor (<5%) and residual electron density maps .

Example : SHELXL refinement for thiazole derivatives achieves <1 Å resolution for bond-length accuracy .

Advanced: How to design derivatives to enhance specific pharmacological properties?

Methodological Answer:

  • Rational Design :
    • Bioisosteric Replacement : Substitute thiophene with pyridine (e.g., 2-(pyridin-4-yl) analogs) to improve solubility .
    • Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to boost antimicrobial activity .
  • SAR Studies : Correlate substituents (e.g., methyl vs. fluorine) with bioactivity using QSAR models .

Case Study : 2-(4-Fluorophenyl) analogs show enhanced α-glucosidase inhibition (IC₅₀ = 12 µM) compared to methyl derivatives .

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